[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol
Description
[(2R)-6-Nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a chiral benzoxazine derivative characterized by a nitro group at position 6 and a hydroxymethyl group at the (2R)-position of the benzoxazine scaffold. Benzoxazines are heterocyclic compounds of pharmacological interest due to their structural versatility and bioactivity. For instance, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (melting point: 117–119°C, molecular weight: 180.2) serves as a foundational scaffold .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O4/c12-5-7-4-10-8-3-6(11(13)14)1-2-9(8)15-7/h1-3,7,10,12H,4-5H2/t7-/m1/s1 |
InChI Key |
UNYLCUKQDPHRIN-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-nitrophenol Derivatives
The foundational step in synthesizing [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol involves the cyclization of 2-amino-4-nitrophenol with epichlorohydrin derivatives. A widely cited method begins with the reaction of 2-amino-4-nitrophenol (1) with (2S)-2-(chloromethyl)oxirane (2) in a mixed ethanol/water solvent system. This step facilitates the formation of the intermediate 2-[[(2S)-3-chloro-2-hydroxypropyl]amino]-4-nitrophenol (3) , which undergoes intramolecular cyclization under basic conditions.
Critical Reaction Parameters :
-
Solvent System : Ethanol/water (10:1 ratio) optimizes solubility and reaction kinetics.
-
Temperature : Prolonged heating at 60°C for 12 hours ensures complete epoxide ring opening.
-
Base : Potassium carbonate (1.2 equiv) promotes dehydrohalogenation, forming the benzoxazine ring.
The stereochemical outcome at the C2 position is dictated by the chirality of the epichlorohydrin derivative. Use of (2S)-2-(chloromethyl)oxirane ensures the (R)-configuration in the final product.
Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
An alternative route involves the reduction of 6-nitro-4H-1,4-benzoxazin-3-one (4) to yield the hydroxymethyl derivative. This two-step process first synthesizes the ketone intermediate (4) via condensation of 2-amino-4-nitrophenol with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃, 0°C). Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) in the presence of boron trifluoride etherate (BF₃·OEt₂) selectively reduces the ketone to a secondary alcohol, yielding this compound (5) .
Optimization Insights :
-
Catalyst : BF₃·OEt₂ enhances electrophilicity of the carbonyl group, enabling stereoselective reduction.
-
Yield : This method achieves 78–85% yield after purification via column chromatography.
Enantioselective Synthesis and Chiral Resolution
Stereochemical Control via Chiral Auxiliaries
The (R)-configuration at C2 is critical for biological activity. Patent US20160304476A1 discloses a method using (2S)-epichlorohydrin to induce the desired chirality during the cyclization step. The intermediate 3 undergoes ring closure with retention of configuration, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
Analytical Validation :
Resolution via Diastereomeric Salt Formation
For racemic mixtures, resolution using L-tartaric acid in methanol generates diastereomeric salts. Differential crystallization isolates the (R)-enantiomer with 92% recovery.
Large-Scale Production and Process Optimization
Telescoped Synthesis for Industrial Applications
A telescoped process combines the cyclization and reduction steps without isolating intermediates. Key improvements include:
-
Solvent Switch : Ethanol → THF to avoid intermediate precipitation.
-
Catalyst Recycling : BF₃·OEt₂ is recovered via distillation (75% efficiency).
Scale-Up Data :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 82% | 79% |
| Purity (HPLC) | 99.1% | 98.5% |
| Reaction Time | 14 h | 16 h |
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Case Study : A study demonstrated that modifications in the structure of benzoxazines could enhance their anti-proliferative effects against breast cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol:
- In Vitro Studies : Tests against various bacterial strains have shown promising results, suggesting that the compound could serve as a lead for new antimicrobial agents.
Material Science
Benzoxazine derivatives are being explored for their potential use in advanced materials:
- Polymer Chemistry : They can be employed as monomers in the synthesis of thermosetting resins due to their ability to undergo polymerization upon heating.
Agrochemical Research
The compound's unique structure makes it a candidate for developing new agrochemicals:
- Pesticide Development : Studies are underway to evaluate its efficacy as a pesticide or herbicide, focusing on its ability to disrupt biological processes in pests.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The nitro group at C6 in the target compound is electron-withdrawing, likely enhancing stability but reducing nucleophilicity compared to amino- or chloro-substituted analogs .
- Stereochemistry: The (2R)-configuration of the hydroxymethyl group may influence chiral recognition in biological systems, a feature absent in racemic or non-chiral analogs like ethyl carboxylate derivatives .
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
*Calculated molecular weight assuming C₉H₁₀N₂O₄.
Notes:
Challenges :
Biological Activity
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C9H10N2O4
- Molecular Weight : 210.19 g/mol
- CAS Number : 1799541-28-8
- IUPAC Name : (R)-(6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
Anticancer Properties
Research indicates that compounds within the benzoxazine class exhibit significant anticancer effects. A study highlighted that derivatives of benzoxazines can inhibit glutathione transferase (GST), a target for anticancer drugs. Specifically, certain derivatives demonstrated selective inhibition and induced apoptosis in cancer cells . The mechanism often involves cell cycle arrest and apoptosis induction, making these compounds promising candidates for cancer therapy.
Antimicrobial Activity
Benzoxazine derivatives have also shown antimicrobial properties. A review on 3,4-dihydro-2H-benzoxazines noted their effectiveness against various pathogens, including bacteria and fungi. The structural modifications in these compounds can enhance their bioactivity against resistant strains .
Neuroprotective Effects
Neuroprotective activities have been attributed to benzoxazine derivatives as well. They are believed to act as antioxidants, protecting neuronal cells from oxidative stress. Studies have suggested that these compounds can mitigate neurodegenerative processes by reducing reactive oxygen species (ROS) levels .
The biological activity of this compound is largely due to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : As mentioned earlier, the compound inhibits GST enzymes which play a critical role in detoxification processes.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidative Mechanism : By scavenging free radicals and reducing oxidative stress, it protects cells from damage.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study :
A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis in tested cell lines. -
Antimicrobial Evaluation :
Another research effort assessed the antimicrobial properties of benzoxazine derivatives against clinical isolates of bacteria. The findings demonstrated that modified derivatives exhibited enhanced antibacterial activity compared to standard antibiotics.
Q & A
Q. What are the key structural features of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol, and how do they influence its reactivity?
The compound contains a benzoxazine core with a nitro group at position 6 and a hydroxymethyl group at the stereogenic C2 position (R-configuration). The nitro group enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or reduction reactions. The stereochemistry at C2 impacts biological interactions, as seen in related benzoxazine derivatives . Methodologically, X-ray crystallography or NMR with chiral shift reagents can confirm stereochemistry .
Q. What synthetic routes are commonly used to prepare this compound?
A typical approach involves cyclization of substituted aminophenols with diols or epoxides. For example, reacting 2-aminophenol derivatives with glycidol under acidic conditions yields the benzoxazine scaffold. Nitration at position 6 is achieved using nitric acid/sulfuric acid mixtures, followed by resolution of enantiomers via chiral chromatography .
Q. How can the enantiomeric purity of the (2R)-configured compound be validated?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is standard. Circular dichroism (CD) spectroscopy can further correlate optical activity with absolute configuration .
Advanced Research Questions
Q. What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?
Metabolic stability can be assessed using in vitro assays with liver microsomes or hepatocytes. Structural modifications, such as replacing the hydroxymethyl group with a fluorine atom or introducing steric hindrance at C2, may reduce oxidative metabolism. Enzymatic studies (e.g., CYP450 inhibition assays) identify metabolic pathways .
Q. How do structural modifications at the nitro or hydroxymethyl positions affect antibacterial activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro) at position 6 enhance activity against Gram-positive bacteria like Staphylococcus aureus. Conversely, replacing the hydroxymethyl group with acetyl or sulfonamide moieties alters solubility and membrane penetration . Systematic substitutions followed by MIC (minimum inhibitory concentration) assays are recommended.
Q. What analytical techniques resolve contradictions in reported biological activity data for benzoxazine derivatives?
Discrepancies often arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or impurities. Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) improve reproducibility. High-purity synthesis (≥95% by HPLC) and rigorous characterization (HRMS, H/C NMR) minimize confounding factors .
Q. How can regioselective nitration be achieved in benzoxazine synthesis?
Regioselectivity is controlled using directing groups or protective strategies. For example, pre-functionalizing the benzoxazine core with a sulfonic acid group at position 7 directs nitration to position 6. Computational modeling (DFT) predicts electronic effects to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
